molecular formula C9H8N2O B11926768 (NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine

(NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine

Cat. No.: B11926768
M. Wt: 160.17 g/mol
InChI Key: KSVPBLUWVAYFSN-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine typically involves the reaction of 1H-indol-6-ylmethylamine with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

(NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-indol-6-ylmethylamine: A precursor in the synthesis of (NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine.

    Indole-3-carbinol: Another indole derivative with distinct biological activities.

    Indole-3-acetic acid: A well-known plant hormone with different applications.

Uniqueness

This compound is unique due to its specific structure and the resulting biological activities

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(NZ)-N-(1H-indol-6-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6-

InChI Key

KSVPBLUWVAYFSN-WDZFZDKYSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2)/C=N\O

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.